molecular formula C13H14N4 B13347471 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Katalognummer: B13347471
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: WEWRGFOLHLONGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a carbonitrile group at position 4 of the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired pyrazole derivative.

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.

Analyse Chemischer Reaktionen

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the isobutyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isobutyl group may yield isobutyric acid, while reduction of the carbonitrile group may produce 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-amine.

Wissenschaftliche Forschungsanwendungen

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.

    Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-ol: This compound differs by the presence of a hydroxyl group at position 5 instead of a carbonitrile group at position 4. It may exhibit different chemical reactivity and biological activity.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-ylmethanamine: This compound has a methanamine group at position 4 instead of a carbonitrile group. It may have different applications and properties compared to the carbonitrile derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N4

Molekulargewicht

226.28 g/mol

IUPAC-Name

1-(2-methylpropyl)-3-pyridin-4-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,8H2,1-2H3

InChI-Schlüssel

WEWRGFOLHLONGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.